3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyrazole ring substituted with two 3,4-dimethoxyphenyl groups and a 3-(trifluoromethyl)benzyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: Known for their use in organocatalysis and other chemical transformations.
3,4-dimethoxyphenyl derivatives: Studied for their bioactive properties and potential therapeutic effects.
Uniqueness
3,5-bis(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both 3,4-dimethoxyphenyl and 3-(trifluoromethyl)benzyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25F3N2O4 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C27H25F3N2O4/c1-33-23-10-8-18(13-25(23)35-3)21-15-22(19-9-11-24(34-2)26(14-19)36-4)32(31-21)16-17-6-5-7-20(12-17)27(28,29)30/h5-15H,16H2,1-4H3 |
InChI Key |
LLVOONKCJHTLAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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